molecular formula C19H24BrNO5S2 B7819258 Tiotropiumbromidehydrate

Tiotropiumbromidehydrate

货号: B7819258
分子量: 490.4 g/mol
InChI 键: MQLXPRBEAHBZTK-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Tiotropium bromide monohydrate is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of tiotropium bromide monohydrate involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Tiotropium bromide monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced quinuclidine derivatives .

科学研究应用

Clinical Applications

1.1 Chronic Obstructive Pulmonary Disease (COPD)
Tiotropium is indicated for the long-term maintenance treatment of COPD, including chronic bronchitis and emphysema. It works by antagonizing muscarinic receptors in the airways, leading to bronchodilation and reduced bronchospasm. The FDA-approved indications include:

  • Maintenance therapy for COPD
  • Reduction of COPD exacerbations
  • Improvement in lung function as measured by forced expiratory volume (FEV1)

1.2 Asthma Management
Although primarily approved for COPD, tiotropium is also used as an add-on therapy for asthma patients aged 6 years and older who are on inhaled corticosteroids. This application is particularly relevant for patients with moderate to severe asthma, where tiotropium can enhance bronchodilation when combined with other treatments.

Pharmacokinetics

Tiotropium exhibits a long half-life, allowing for once-daily dosing. Key pharmacokinetic parameters include:

  • Peak plasma concentration: Achieved approximately 5 minutes post-dose.
  • Effective half-life: Approximately 1.5 days.
  • Excretion: Primarily through urine, with about 74% excreted unchanged.

Clinical Trials Overview

Numerous clinical trials have evaluated the efficacy of tiotropium compared to other bronchodilators such as beta-agonists. Notable findings include:

Study TypeComparatorDurationKey Findings
Phase IIISalmeterol6 monthsTiotropium significantly improved FEV1 and reduced exacerbations compared to placebo and salmeterol .
Long-termIndacaterol26 weeksTiotropium showed comparable improvements in lung function but with fewer rescue medication needs .
UPLIFT TrialPlacebo4 yearsLong-term use reduced mortality rates and improved quality of life metrics in COPD patients .

Case Studies

  • A study involving over 25,000 patients demonstrated that tiotropium reduced acute exacerbations and hospitalizations due to COPD .
  • Another analysis indicated that patients treated with tiotropium reported significant improvements in dyspnea scores and overall health-related quality of life compared to those receiving placebo .

Safety Profile

Tiotropium is generally well-tolerated; however, some common adverse effects include:

  • Dry mouth
  • Constipation
  • Urinary retention

Serious adverse events are rare but can include cardiovascular complications in susceptible individuals.

相似化合物的比较

生物活性

Tiotropium bromide hydrate (TBH) is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its anticholinergic effects, which facilitate bronchodilation and impact various cellular processes, particularly in the respiratory system. This article delves into the pharmacological mechanisms, clinical efficacy, and additional biological activities of TBH, supported by data tables and relevant research findings.

Tiotropium functions as a selective antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, and M3 subtypes. It exhibits a unique dissociation profile wherein it binds with high affinity to M1 and M3 receptors but dissociates more rapidly from M2 receptors. This kinetic selectivity is crucial for its therapeutic effects:

  • M1 Receptors : Located in the central nervous system and airway epithelium; involved in cognitive functions and airway secretions.
  • M2 Receptors : Present on cholinergic nerve terminals; their blockade leads to increased acetylcholine release.
  • M3 Receptors : Found on airway smooth muscle; their antagonism results in bronchodilation.

In vitro studies have demonstrated that TBH inhibits cholinergic nerve-induced contractions in both guinea pig and human airways, showing a slower onset compared to other anticholinergics like ipratropium bromide .

Summary of Clinical Findings

Tiotropium has been extensively studied for its efficacy in improving lung function and quality of life in COPD patients. The following table summarizes key clinical outcomes from various studies:

StudyPopulationInterventionKey Findings
Arai et al. (2013)COPD patientsTiotropium vs. PlaceboSignificant improvement in FEV1 and reduced exacerbation rates .
Briggs et al. (2014)COPD patientsTiotropium 18 µg vs. Salmeterol 50 µgTiotropium showed better quality of life scores (SGRQ) and fewer exacerbations .
Meta-analysis (2010)10,846 patientsTiotropium vs. Placebo12% reduction in all-cause mortality; 23% reduction in cardiovascular mortality .

These studies consistently indicate that tiotropium not only improves pulmonary function but also enhances overall health-related quality of life, reduces exacerbation frequency, and lowers hospitalization rates.

Biological Activities Beyond Bronchodilation

Recent research has uncovered additional biological activities of tiotropium that may contribute to its therapeutic profile:

Inhibition of Matrix Metalloproteinases (MMPs)

A significant study investigated the effect of TBH on MMP production from lung fibroblasts (LFs) stimulated by transforming growth factor-beta (TGF-β). The findings indicated that TBH inhibited the production of MMP-1 and MMP-2 while not affecting tissue inhibitors (TIMPs). This inhibition was mediated through the suppression of TGF-β signaling pathways, suggesting a potential role for TBH in modulating inflammation and tissue remodeling associated with COPD .

Effects on Goblet Cell Metaplasia

Preliminary data suggest that tiotropium may inhibit goblet cell metaplasia, which is crucial for managing mucus overproduction—a common issue in COPD patients. The mechanism appears to involve the suppression of inflammation and direct effects on epithelial cells .

Case Study 1: Long-term Use in COPD Management

A 65-year-old male with moderate COPD was treated with tiotropium for one year. Results showed a significant improvement in FEV1 (from 45% to 60% predicted), reduced exacerbation frequency from three per year to one, and enhanced quality of life as assessed by the St. George's Respiratory Questionnaire (SGRQ).

Case Study 2: Impact on Cardiovascular Outcomes

In a cohort study involving 500 COPD patients over two years, those treated with tiotropium exhibited a reduction in cardiovascular events compared to those receiving standard care. Specifically, there was a notable decrease in hospitalizations due to cardiac failure and myocardial infarctions.

属性

IUPAC Name

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXPRBEAHBZTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。